

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B3365389

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Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents.[1][3] Among these, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework, which consists of a benzene ring fused to a dihydropyrimidinone ring, has emerged as a critical scaffold.[1] Its structural features, including hydrogen bond donors and acceptors and an aromatic ring system, allow for versatile interactions with various biological receptors. This versatility has led to the development of quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[4][5][6]

The strategic functionalization of the quinazolinone core is key to modulating its biological activity. The subject of this guide, **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one**, features a trifluoromethyl group, a common bioisostere for a methyl group. The CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic profile by enhancing membrane permeability and blocking metabolic oxidation, thereby increasing bioavailability and in-vivo half-life.

Physicochemical Properties and Identifiers

The fundamental characteristics of **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one** are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

Property	Value	Source
CAS Number	16544-67-5	[7]
Molecular Formula	C ₉ H ₇ F ₃ N ₂ O	[7]
Molecular Weight	216.16 g/mol	N/A
IUPAC Name	6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one	[7]
Synonyms	6-(Trifluoromethyl)quinazolin-4(3H)-one	[7]
SMILES	<chem>C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2</chem>	[7]
InChIKey	PTVVXBQQOLLVJP-UHFFFAOYSA-N	[7]

Synthesis and Mechanistic Insights

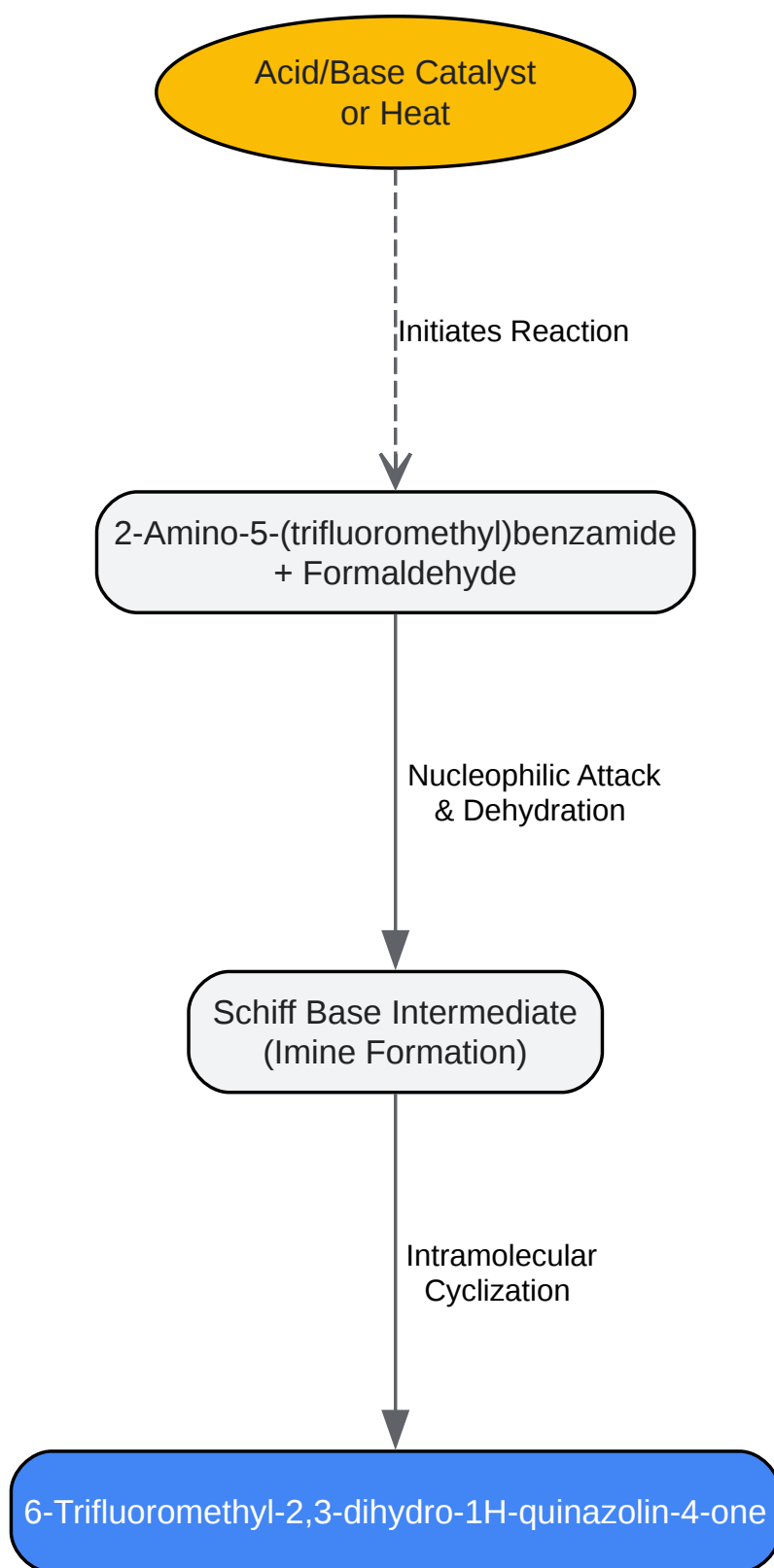
The most prevalent and straightforward method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde or ketone.[1]

Primary Synthetic Route: Cyclocondensation

For the synthesis of **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one**, the key starting materials are 2-amino-5-(trifluoromethyl)benzamide and formaldehyde. The reaction typically proceeds under acidic or basic catalysis or via thermal conditions.

The generally accepted mechanism involves two key steps:

- **Schiff Base Formation:** The primary amine of the anthranilamide attacks the carbonyl carbon of formaldehyde, forming a Schiff base (imine) intermediate after dehydration.
- **Intramolecular Cyclization:** The amide nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the six-membered heterocyclic ring, yielding the final product.



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Caption: General mechanism for the synthesis of the target compound.

Green Chemistry Approaches

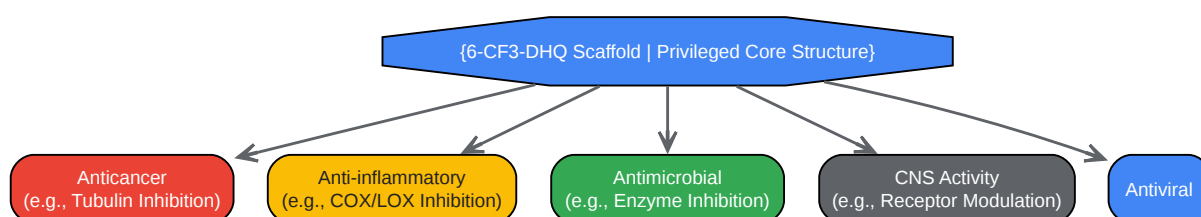
While effective, traditional methods can require harsh conditions or toxic solvents.[3] Modern synthetic chemistry emphasizes greener alternatives. One such approach involves using reverse zinc oxide micelles as nanoreactors in an aqueous medium, which can enhance reaction rates and yields while being environmentally benign.[5] Another advanced strategy is the one-pot, three-component reaction using isatoic anhydride, an ammonia source (like ammonium acetate), and an aldehyde, which improves atom economy.[1]

Pharmacological Significance and Potential Applications

The quinazolinone scaffold is a validated pharmacophore present in numerous clinically used drugs.[4] Derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

- **Anticancer Activity:** Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8] Some function as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, a mechanism similar to established chemotherapy agents. [8]
- **Antimicrobial and Antifungal Activity:** The scaffold has been successfully modified to produce compounds with significant activity against bacterial and fungal pathogens.[9]
- **CNS Activity:** Due to their ability to cross the blood-brain barrier, quinazolinones have been extensively studied for their anticonvulsant and antidepressant effects.[2][9]
- **Anti-inflammatory Effects:** Certain derivatives have shown promise as potent anti-inflammatory agents.[4]

The 6-trifluoromethyl substitution on the target compound is expected to enhance these inherent properties, making it a prime candidate for screening in various therapeutic areas, particularly oncology and infectious diseases.



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Caption: The 6-CF3-DHQ scaffold as a source for diverse bio-activities.

Experimental Protocols

Protocol: Synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

This protocol describes a standard laboratory-scale synthesis via cyclocondensation.

Materials:

- 2-amino-5-(trifluoromethyl)benzamide
- Formaldehyde (37% solution in water)
- Ethanol
- Hydrochloric acid (catalytic amount)
- Deionized water
- Standard reflux apparatus, magnetic stirrer, and filtration equipment

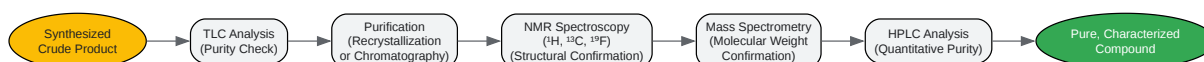
Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzamide in ethanol (approx. 20 mL).
- **Addition of Reagents:** Add 1.2 equivalents of the formaldehyde solution to the flask.
- **Catalysis:** Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
- **Reflux:** Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold deionized water to induce precipitation.
- **Isolation:** Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
- **Purification:** Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one**.

- Drying: Dry the purified product under vacuum.

Protocol: Product Characterization Workflow

Confirmation of the product's identity and purity is a critical, self-validating step.



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Caption: Standard workflow for the characterization of the final product.

Conclusion

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one represents a strategically designed molecule that leverages the proven biological potential of the quinazolinone scaffold with the advantageous physicochemical properties imparted by trifluoromethyl substitution. Its straightforward synthesis and the vast pharmacological precedent of its structural class make it a highly valuable compound for screening libraries and as a starting point for further medicinal chemistry optimization. Future research should focus on exploring its efficacy across a wide range of biological assays to unlock its full therapeutic potential.

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- To cite this document: BenchChem. [Introduction: The Quinazolinone Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3365389#6-trifluoromethyl-2-3-dihydro-1h-quinazolin-4-one-cas-number]

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